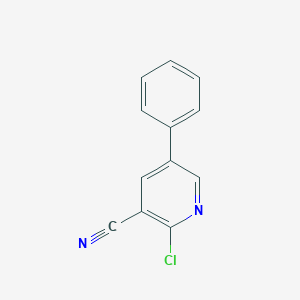







|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]([C:8]1[C:9](=O)[NH:10][CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1)#[N:7].P(Cl)(Cl)(Cl)(Cl)[Cl:22]>>[Cl:22][C:9]1[C:8]([C:6]#[N:7])=[CH:13][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][N:10]=1
|


|
Name
|
|
|
Quantity
|
68.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
38.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(NC=C(C1)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
93.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
is stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
ADDITION
|
|
Details
|
is added in small portions
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the gentle reflux
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
excess phosphorus oxychloride is removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The concentrate is then poured into 400 grams of ice, where it
|
|
Type
|
STIRRING
|
|
Details
|
is stirred until the ice
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is then extracted with three 200 mL portions of methylene chloride and 100 mL of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with 150 mL of water and 150 mL of an aqueous solution saturated with sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under reduced pressure at 30° C. to a residue
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled under vacuum
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1C#N)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |